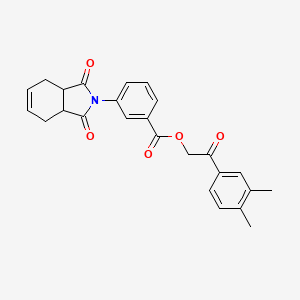![molecular formula C28H32N4O3 B4009899 (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B4009899.png)
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone
Descripción general
Descripción
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone is a complex organic compound with a unique structure that includes a nitro group, a piperazine ring, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the nitro-substituted phenylamine. This is followed by the formation of the piperazine ring and subsequent attachment of the phenylmethanone group. Common reagents used in these reactions include nitrobenzene, phenylethylamine, and various catalysts to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mecanismo De Acción
The mechanism of action of (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(methyl)phenyl]methanone
- (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(ethyl)phenyl]methanone
Uniqueness
Compared to similar compounds, (4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone exhibits unique properties due to the presence of the isopropyl group
Propiedades
IUPAC Name |
[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-20(2)22-9-11-24(12-10-22)28(33)31-17-15-30(16-18-31)25-13-14-27(32(34)35)26(19-25)29-21(3)23-7-5-4-6-8-23/h4-14,19-21,29H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVSQAGAUXSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


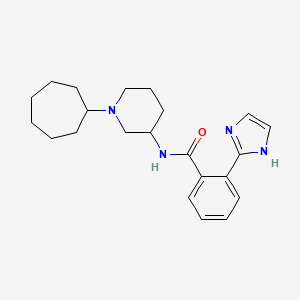
![N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide](/img/structure/B4009829.png)
![(3-endo)-8-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4009838.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine](/img/structure/B4009845.png)
![2-(cyclohexen-1-yl)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4009863.png)
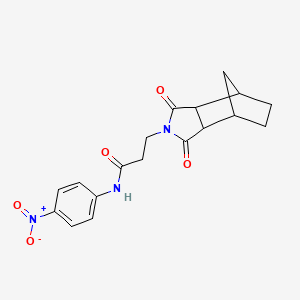
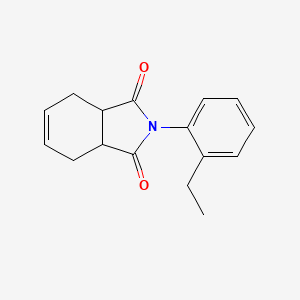
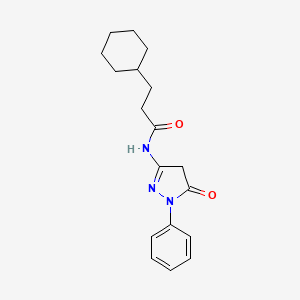
![3,4-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4009890.png)
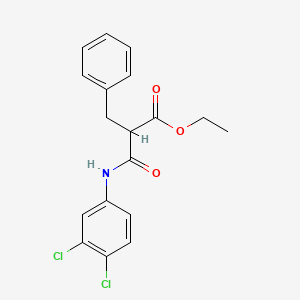
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)
![2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)
